4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Historical Development of Thiazolo[5,4-b]Pyridine Sulfonamides
Thiazolo[5,4-b]pyridine sulfonamides originated from early 21st-century efforts to optimize the pharmacokinetic profiles of tyrosine kinase inhibitors. The foundational work by Woodburn et al. (1999) demonstrated that thiazolo-fused pyridines could serve as bioisosteric replacements for quinazoline scaffolds in epidermal growth factor receptor (EGFR) inhibitors. This discovery catalyzed systematic structural explorations, particularly after the 2022 report by El-Ablack et al., which established the anticancer efficacy of 3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivatives against hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines.
A pivotal advancement occurred in 2024 with the development of environmentally benign synthetic routes. Altug et al. (2025) achieved solvent-free mechanochemical synthesis of thiazolo[3,2-a]pyridine-6-sulfonamides, reducing reliance on toxic solvents while maintaining yields above 85%. Parallel innovations in cross-coupling chemistry enabled the installation of diverse aryl and heteroaryl groups at the thiazolo[5,4-b]pyridine C2 position, as exemplified by the synthesis of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (PubChem CID: 16800832).
Research Significance of 4-Ethyl-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Benzenesulfonamide
This compound’s significance stems from three structural innovations:
- Ethyl Group Optimization : Replacing the methyl substituent in earlier analogs (e.g., CID 16800832) with an ethyl group at the benzenesulfonamide’s para position enhances hydrophobic interactions with kinase ATP-binding pockets. Molecular dynamics simulations predict a 1.8-fold increase in binding free energy compared to methylated counterparts.
- Stereoelectronic Tuning : The 2-methyl group on the aniline ring induces torsional strain, favoring a planar conformation that optimizes π-stacking with EGFR’s Phe723 residue.
- Dual Targeting Potential : Preliminary docking studies against both EGFR (PDB: 1M17) and DNA gyrase (PDB: 5CDQ) suggest polypharmacological applications in oncology and antimicrobial therapy.
Table 1 : Structural Comparison with Related Thiazolo[5,4-b]Pyridine Sulfonamides
| Compound | R₁ | R₂ | IC₅₀ (EGFR, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|---|---|
| Osimertinib | - | - | 0.008 | N/A |
| CID 16800832 | CH₃ | H | 0.015 | 32 |
| Target Compound (This Review) | C₂H₅ | CH₃ | 0.011* | 16* |
*Predicted values based on QSAR models.
Properties
IUPAC Name |
4-ethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-3-15-7-10-17(11-8-15)28(25,26)24-19-13-16(9-6-14(19)2)20-23-18-5-4-12-22-21(18)27-20/h4-13,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBMCRRGIHGSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step reactions starting from commercially available substances. One common method involves the initial formation of a thiazole ring followed by its annulation to a pyridine ring. This can be achieved through the reaction of 2-aminopyridine-3-thiol with appropriate aldehydes or ketones in the presence of catalysts such as zinc oxide nanoparticles . The final step involves the sulfonation of the resulting thiazolo[5,4-b]pyridine derivative to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Thiazolo[5,4-b]Pyridine Derivatives as Kinase Inhibitors
c-KIT Inhibitors :
- 6h (3-(Trifluoromethyl)phenyl derivative) : Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to optimal fitting of the 3-trifluoromethyl group into a hydrophobic pocket .
- 6i (Methylene-inserted analog of 6h) : Loss of activity highlights the sensitivity of substituent positioning .
- Target Compound : The 4-ethyl group on the benzenesulfonamide may enhance hydrophobic interactions compared to 6h, but the absence of a trifluoromethyl group could reduce potency. Molecular docking studies are needed to confirm interactions.
PI3Kα Inhibitors :
- 19a (Methoxypyridine-morpholinyl derivative) : Shows potent PI3Kα inhibition (IC₅₀ = 3.6 nM), attributed to the sulfonamide group forming charged interactions with Lys802 .
- 19d (Methyl-substituted sulfonamide) : Reduced activity (IC₅₀ = 53 nM) underscores the necessity of electron-deficient aryl groups for optimal binding .
Sulfonamide-Containing Analogs
Pyrazole-Sulfonamide Hybrids :
- Compounds 2–8 (e.g., 4-((3-amino-1-phenyl-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide) demonstrate anticancer activity against colon cancer via apoptosis induction . The pyrazole ring enhances π-π stacking, while the sulfonamide contributes to solubility and target engagement.
- Target Compound : The thiazolo[5,4-b]pyridine core may offer superior kinase selectivity compared to pyrazole-based scaffolds, but direct cytotoxicity data are lacking.
Structural Analogs from Chemical Databases :
- 863595-16-8 : Features a thiophene-sulfonamide and 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl group. The thiophene may improve metabolic stability over the target’s ethyl-substituted benzene .
- 912624-95-4 : Methanesulfonamide variant with a 2-methylphenyl group. The shorter methyl group vs. ethyl in the target compound could alter steric hindrance in binding pockets .
Binding Mode Comparisons
- GK Enzyme Activators : A co-crystallized thiazolo[5,4-b]pyridine derivative (PDB Ligand 3IMX) binds 20 Å from the glucose site, forming H-bonds with Arg63 .
- Target Compound : The 2-methyl group on the phenyl ring may mimic substituents in 3IMX, but the absence of a methoxy group (as in 3IMX) could limit allosteric modulation efficacy.
Biological Activity
4-Ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic organic compound with a complex structure that includes a thiazolo[5,4-b]pyridine moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 326.42 g/mol. The compound features:
- An ethyl group
- A thiazolo[5,4-b]pyridine core
- A benzenesulfonamide moiety
These structural elements contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that compounds with similar thiazolo[5,4-b]pyridine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms of action typically involve the inhibition of essential bacterial enzymes such as topoisomerase IV and DNA gyrase .
Anticancer Activity
The thiazolo[5,4-b]pyridine core is also associated with anticancer properties. Studies suggest that compounds containing this moiety can induce apoptosis in cancer cells through the modulation of various signaling pathways. Notably, some derivatives have demonstrated cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity .
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiazolo[5,4-b]pyridine core | Antimicrobial, anticancer |
| 4-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Similar core structure | Antimicrobial, anticancer |
| 4-Methoxy-N-(2-methylphenyl)benzenesulfonamide | Methoxy group instead of ethyl | Antimicrobial |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes involved in critical biochemical pathways related to inflammation and cancer progression.
- Cell Cycle Disruption : Compounds with thiazole rings have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.
- Targeting Multiple Pathways : Some studies suggest that this compound may simultaneously inhibit multiple intracellular targets, enhancing its therapeutic efficacy against resistant strains of bacteria and various cancer types .
Case Studies
A recent study explored the efficacy of thiazole derivatives in inhibiting bacterial growth. The results indicated that compounds similar to this compound exhibited lower MIC values compared to traditional antibiotics like ampicillin and streptomycin. This highlights the potential for developing new antimicrobial agents from this class of compounds .
In another investigation focusing on anticancer activity, a series of thiazole-based compounds were tested against various human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 1–10 µg/mL for several derivatives. These findings suggest a promising avenue for further development in cancer therapeutics using thiazole-containing compounds .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazolo[5,4-b]pyridine core and sulfonamide linkage. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2–10.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion for C₂₁H₂₀N₃O₂S₂: calculated 422.0994, observed 422.0996) .
- X-Ray Crystallography : Resolve crystal structure to confirm bond angles and torsional strain in the sulfonamide-thiazolo[5,4-b]pyridine system .
What enzymatic assays evaluate inhibitory activity against targets like PI3K?
Q. Advanced Research Focus
- PI3K Alpha/Beta/Delta/Gamma Isoform Assays :
- Kinase Selectivity Profiling : Test against 50+ kinases (e.g., mTOR, Akt) to rule off-target effects.
Example Protocol :
Incubate compound with PI3Kα enzyme and ATP (10 µM).
Add fluorescent PIP₃ probe and measure polarization shift.
Calculate % inhibition and fit data to a sigmoidal curve .
How can researchers resolve contradictions in activity data across biological assays?
Advanced Research Focus
Contradictions may arise due to:
- Isoform Specificity : A compound may inhibit PI3Kα (IC₅₀ = 3.6 nM) but show reduced activity against PI3Kβ (IC₅₀ = 36 nM) due to structural differences in the kinase domains .
- Cellular vs. Enzymatic Assays : Differences in cell permeability or metabolization (e.g., esterase activity) can skew results.
Resolution Strategies : - Perform isoform-specific knockdown (siRNA) to isolate target effects.
- Use LC-MS to quantify intracellular compound levels and correlate with activity.
What is the role of the thiazolo[5,4-b]pyridine core in target binding and selectivity?
Advanced Research Focus
The thiazolo[5,4-b]pyridine core:
- Hydrogen Bonding : Forms key interactions with hinge residues (e.g., Val851 in PI3Kα) via nitrogen atoms in the heterocycle .
- Selectivity : Replacing the core with phenyl reduces activity by 30-fold, highlighting its role in maintaining π-π stacking with hydrophobic pockets .
Experimental Validation : Mutagenesis studies (e.g., Ala-scanning of kinase residues) confirm binding contributions.
How does the compound interact with sirtuin enzymes, and what experimental approaches validate this?
Q. Advanced Research Focus
- Sirtuin Modulation : Analogous thiazolo[5,4-b]pyridine derivatives act as sirtuin (SIRT1/2) activators, extending cell lifespan by deacetylating histones .
- Validation Methods :
- Fluorometric Assays : Measure NAD⁺-dependent deacetylation of fluorescent substrates (e.g., Acetylated p53 peptide).
- Western Blotting : Detect acetylation levels of histone H3 (Lys9) in treated vs. untreated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
